Lipophilicity: 5-Methyl vs. 4-Methyl and Parent Ester
Methyl 2-amino-5-methylbenzoate exhibits an experimental logP of 2.50 (calculated XLogP3 2.2) [1], which is intermediate between the parent methyl anthranilate (logP 1.88) and slightly higher than the 4-methyl regioisomer (XLogP3 2.2) . The addition of a methyl group increases lipophilicity by approximately 0.3-0.6 log units relative to the unsubstituted ester, enhancing passive membrane permeability. This logP value positions the compound within the optimal range for orally bioavailable drug candidates (Lipinski's rule of 5), while the 5-substitution pattern may influence metabolic stability differently than the 4-substituted analog.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, logP) |
|---|---|
| Target Compound Data | 2.50 (experimental) / 2.2 (XLogP3) |
| Comparator Or Baseline | Methyl anthranilate (CAS 134-20-3): logP 1.88; Methyl 2-amino-4-methylbenzoate (CAS 18595-17-0): XLogP3 2.2 |
| Quantified Difference | Target is 0.32-0.62 log units more lipophilic than methyl anthranilate; comparable to 4-methyl isomer |
| Conditions | Measured at 20-25°C; XLogP3 calculated per PubChem 2025 release |
Why This Matters
Increased lipophilicity relative to methyl anthranilate improves organic phase partitioning during extraction and may enhance cell membrane permeability in biological assays, while the regioisomeric difference in substitution pattern (5- vs. 4-methyl) can alter metabolic fate and target binding orientation.
- [1] PubChem. (2025). Methyl 2-amino-5-methylbenzoate: XLogP3 2.2. National Center for Biotechnology Information. View Source
